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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Asp)2-Rhodamine 110, also known as Z-DEVD-R110, is a fluorogenic substrate primarily

utilized for the detection of caspase-3 and caspase-7 activity, key biomarkers of apoptosis. This

bisamide derivative of rhodamine 110 is intrinsically non-fluorescent. Upon cleavage by active

caspase-3 or -7, it undergoes a two-step process, yielding a highly fluorescent rhodamine 110

product. This property makes it a valuable tool in the study of programmed cell death in various

research and drug development contexts.

These application notes provide detailed protocols for the use of (Asp)2-Rhodamine 110 in

both cell lysate-based assays and as an investigational probe for live, intact cells. It is important

to note that while its use in cell lysates is well-established, its application in living cells can be

more challenging due to variable cell permeability.

Mechanism of Action
The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences linked to a

rhodamine 110 molecule. In its native state, the rhodamine 110 fluorophore is quenched. In the
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presence of active caspase-3 or -7, the enzyme specifically recognizes and cleaves the peptide

bonds after the aspartate residues. This enzymatic cleavage occurs in two steps, first releasing

a mono-substituted intermediate and then the free rhodamine 110, which exhibits strong green

fluorescence upon excitation.

Mechanism of (Asp)2-Rhodamine 110 Cleavage

(Asp)2-Rhodamine 110
(Non-fluorescent)

Active Caspase-3/7

Cleavage of first DEVD

Mono-DEVD-Rhodamine 110
(Moderately fluorescent)

Rhodamine 110
(Highly fluorescent)

Cleavage of second DEVD

Click to download full resolution via product page

Caption: Cleavage of (Asp)2-Rhodamine 110 by active caspase-3/7.

Quantitative Data Summary
The working concentration and incubation time for (Asp)2-Rhodamine 110 can vary

depending on the application and cell type. The following table summarizes typical conditions,

primarily for cell lysate-based assays, as this is the most common application.
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Parameter Cell Lysate Assays
Live Cell Assays
(Investigational)

Working Concentration 10 - 100 µM
1 - 20 µM (Requires

optimization)

Incubation Time 30 - 60 minutes
30 - 120 minutes (Requires

optimization)

Incubation Temperature Room Temperature or 37°C 37°C

Excitation Maximum ~496 nm ~496 nm

Emission Maximum ~520 nm ~520 nm

Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates
(Recommended)
This is the most robust and widely used method for quantifying caspase-3/7 activity using

(Asp)2-Rhodamine 110.
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Workflow for Caspase-3/7 Assay in Cell Lysates

Induce Apoptosis in Cell Culture

Harvest Cells
(Suspension or Adherent)

Lyse Cells on Ice
(using lysis buffer)

Add (Asp)2-Rhodamine 110
Working Solution

Incubate at RT or 37°C
(30-60 min, protected from light)

Measure Fluorescence
(Ex: 496 nm, Em: 520 nm)

Click to download full resolution via product page

Caption: Workflow for cell lysate-based caspase-3/7 assay.

Materials:

(Asp)2-Rhodamine 110 (Z-DEVD-R110)

DMSO
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Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

Assay Buffer (similar to lysis buffer, may vary by kit)

96-well black microplate

Fluorescence microplate reader

Positive and negative control cells (e.g., cells treated with an apoptosis inducer like

staurosporine and untreated cells)

Procedure:

Preparation of Stock Solution:

Prepare a 1-10 mM stock solution of (Asp)2-Rhodamine 110 in DMSO.

Store the stock solution in aliquots at -20°C, protected from light.

Cell Preparation and Lysis:

Seed cells in a suitable culture vessel and treat with apoptosis-inducing and control

agents.

For adherent cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Add

50-100 µL of chilled Cell Lysis Buffer per well (for a 96-well plate) and incubate on ice for

10-30 minutes.

For suspension cells: Centrifuge the cells at 400 x g for 5 minutes and discard the

supernatant. Wash the cell pellet with ice-cold PBS. Resuspend the cell pellet in chilled

Cell Lysis Buffer (e.g., 100,000 - 1,000,000 cells in 50 µL). Incubate on ice for 10-30

minutes.

If necessary, centrifuge the lysate at high speed (e.g., >10,000 x g) for 5-10 minutes at

4°C to pellet cell debris. Transfer the supernatant to a new tube or well.

Assay:
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Prepare a working solution of (Asp)2-Rhodamine 110 by diluting the stock solution in

Assay Buffer to a final concentration of 10-100 µM.

Add an equal volume of the substrate working solution to the cell lysate in the 96-well

black microplate.

Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.

Measure the fluorescence intensity using a microplate reader with excitation at

approximately 496 nm and emission at approximately 520 nm.

Protocol 2: Live-Cell Caspase-3/7 Detection by
Fluorescence Microscopy (Investigational)
This protocol is a starting point for optimization, as the cell permeability of (Asp)2-Rhodamine
110 can be a limiting factor.

Materials:

(Asp)2-Rhodamine 110

DMSO

Live-cell imaging medium (e.g., phenol red-free medium)

Hoechst 33342 (for nuclear counterstaining, optional)

Fluorescence microscope with appropriate filters

Procedure:

Cell Preparation:

Seed cells on a suitable imaging dish or slide and culture overnight.

Induce apoptosis in the desired wells, leaving control wells untreated.

Probe Loading:
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Prepare a working solution of (Asp)2-Rhodamine 110 in live-cell imaging medium. A

starting concentration range of 1-10 µM is recommended for optimization.

Remove the culture medium from the cells and wash once with warm PBS or imaging

medium.

Add the probe-containing medium to the cells.

Incubate at 37°C in a cell culture incubator for 30-60 minutes.

Imaging:

After incubation, you may wash the cells gently with warm imaging medium to remove

excess probe, or image directly.

If desired, add a nuclear counterstain like Hoechst 33342 during the last 5-10 minutes of

incubation.

Image the cells using a fluorescence microscope with filter sets appropriate for green

fluorescence (e.g., FITC channel). Apoptotic cells with active caspase-3/7 should exhibit a

noticeable increase in green fluorescence compared to non-apoptotic cells.

Protocol 3: Live-Cell Caspase-3/7 Detection by Flow
Cytometry (Investigational)
Similar to the microscopy protocol, this method requires optimization for your specific cell type.
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Investigational Workflow for Live-Cell Flow Cytometry

Induce Apoptosis in Cell Culture

Harvest and Wash Cells

Incubate with (Asp)2-Rhodamine 110
(e.g., 1-10 µM, 30-60 min at 37°C)

Wash Cells (Optional)

Analyze by Flow Cytometry
(FL1 Channel)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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